Xmu-MP-1 - 2061980-01-4; 53267-01-9

Xmu-MP-1

Catalog Number: EVT-2687839
CAS Number: 2061980-01-4; 53267-01-9
Molecular Formula: C17H16N6O3S2
Molecular Weight: 416.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

XMU-MP-1 is a small-molecule inhibitor specifically targeting the Hippo pathway kinases MST1 and MST2. This compound has garnered attention in various research studies due to its potential therapeutic applications, particularly in regenerative medicine and cancer treatment. The Hippo signaling pathway plays a crucial role in regulating cell growth, proliferation, and apoptosis, making XMU-MP-1 a significant focus for investigations into its effects on cellular processes.

Source

XMU-MP-1 is commercially available from Selleck Chemicals under the product code S8334. It has been utilized in multiple studies to explore its pharmacological effects on various biological systems, particularly concerning oxidative stress and cellular regeneration .

Classification

XMU-MP-1 is classified as a kinase inhibitor with a specific action on the MST1 and MST2 kinases within the Hippo signaling pathway. Its primary mechanism involves modulation of downstream effectors such as YAP1, which is known for its role in promoting cell proliferation and survival .

Synthesis Analysis

Methods

Technical Details

The synthesis process generally involves:

  • Reagents: Specific organic compounds that can form the backbone of XMU-MP-1.
  • Reaction Conditions: Controlled temperature and solvent conditions to facilitate the desired chemical reactions.
  • Purification: Techniques such as chromatography to isolate pure XMU-MP-1 from by-products.
Molecular Structure Analysis

Structure

XMU-MP-1's molecular structure includes functional groups that confer its inhibitory properties against MST1 and MST2 kinases. The precise three-dimensional conformation allows for effective binding to the active sites of these kinases.

Data

While detailed crystallographic data for XMU-MP-1 may not be readily available, studies have indicated that its binding affinity to MST1/2 is significant enough to alter their phosphorylation activities, thereby affecting downstream signaling pathways .

Chemical Reactions Analysis

Reactions

XMU-MP-1 primarily functions through competitive inhibition of MST1 and MST2 kinases. This inhibition affects various downstream targets, including MOB1 and YAP1.

Technical Details

Key reactions include:

  • Phosphorylation Inhibition: XMU-MP-1 prevents the phosphorylation of MOB1 by MST1/2, which is critical for activating YAP1.
  • Regulation of Reactive Oxygen Species: In models of oxidative stress, XMU-MP-1 has been shown to reduce levels of reactive oxygen species, thereby protecting cellular integrity .
Mechanism of Action

Process

The mechanism by which XMU-MP-1 exerts its effects involves:

  1. Inhibition of Kinase Activity: By binding to MST1/2, XMU-MP-1 prevents these kinases from phosphorylating their substrates.
  2. Activation of YAP1: The inhibition leads to reduced phosphorylation of YAP1, allowing it to translocate into the nucleus and promote gene expression related to cell survival and proliferation .

Data

Research has demonstrated that treatment with XMU-MP-1 can enhance YAP activity in certain contexts while also exhibiting unexpected effects such as decreased cell proliferation in specific tissue models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on synthesis).
  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture.

Relevant analyses often include spectroscopic methods (e.g., NMR, mass spectrometry) to confirm purity and structural integrity .

Applications

XMU-MP-1 has several promising applications in scientific research:

  • Cancer Research: Investigated for its potential to inhibit tumor growth by modulating the Hippo pathway.
  • Regenerative Medicine: Explored for its ability to promote tissue regeneration through YAP activation.
  • Oxidative Stress Models: Used in studies assessing cellular responses to oxidative damage, particularly in hematopoietic systems .
Mechanistic Insights into Hippo Pathway Modulation by XMU-MP-1

Structural Basis of Mammalian Sterile 20-Like Kinase 1/2 Kinase Inhibition by XMU-MP-1

XMU-MP-1 (4-[(6,10-Dihydro-5,10-dimethyl-6-oxo-5H-pyrimido[5,4-b]thieno[3,2-e]diazepin-2-yl)amino]benzenesulfonamide) is a benzenesulfonamide derivative that functions as a reversible adenosine triphosphate-competitive inhibitor targeting the kinase domains of Mammalian Sterile 20-Like Kinase 1 and Mammalian Sterile 20-Like Kinase 2. Biochemical assays demonstrate half-maximal inhibitory concentration values of 71 nM for Mammalian Sterile 20-Like Kinase 1 and 38 nM for Mammalian Sterile 20-Like Kinase 2, confirming high potency [3] [9]. The compound binds within the adenosine triphosphate-binding pocket of Mammalian Sterile 20-Like Kinase 1/2, forming hydrogen bonds with key residues (e.g., Lys59 in Mammalian Sterile 20-Like Kinase 1) and hydrophobic interactions that stabilize its binding [9]. This binding impedes Mammalian Sterile 20-Like Kinase 1/2 autophosphorylation and subsequent activation, thereby disrupting the core Hippo kinase cascade. Structural analyses reveal that XMU-MP-1’s pyrimidothienodiazepine scaffold enables selective accommodation within Mammalian Sterile 20-Like Kinase 1/2’s catalytic cleft, distinguishing it from structurally similar kinases like Rapidly Accelerated Fibrosarcoma or Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 [9] [10].

Table 1: Structural and Biochemical Properties of XMU-MP-1

PropertyValue/Characteristic
Chemical ClassBenzenesulfonamide
Molecular Weight416.47 g/mol
Mammalian Sterile 20-Like Kinase 1 IC₅₀71 nM
Mammalian Sterile 20-Like Kinase 2 IC₅₀38 nM
Binding ModeAdenosine triphosphate-competitive
Key InteractionsH-bond with Lys59; Hydrophobic pocket occupancy

Regulation of Yes-Associated Protein/Transcriptional Coactivator With PDZ-Binding Motif Transcriptional Activity in Cellular Models

Inhibition of Mammalian Sterile 20-Like Kinase 1/2 by XMU-MP-1 prevents phosphorylation-dependent activation of Large Tumor Suppressor Kinase 1/2, leading to reduced phosphorylation and cytoplasmic sequestration of Yes-Associated Protein and Transcriptional Coactivator With PDZ-Binding Motif [1] [3]. In neonatal rat cardiomyocytes, XMU-MP-1 (1–5 μM) significantly increased nuclear translocation of Yes-Associated Protein, as confirmed by immunofluorescence and luciferase reporter assays using Gal4-Transcriptional Enhanced Associate Domain constructs [1]. This translocation enhanced the transcription of Yes-Associated Protein/Transcriptional Coactivator With PDZ-Binding Motif target genes, including Connective Tissue Growth Factor and Cysteine-Rich Angiogenic Inducer 61, which regulate cell proliferation and survival [1] [9]. In chondrocytes and hepatocytes, XMU-MP-1 similarly promoted Yes-Associated Protein nuclear accumulation, driving expression of proliferative genes (e.g., Cyclin D1, Ankyrin Repeat Domain 1) while suppressing pro-apoptotic factors like B-cell Lymphoma 2-Associated X Protein [3] [5]. Notably, the magnitude of Yes-Associated Protein/Transcriptional Coactivator With PDZ-Binding Motif activation varies by cell density and mechanical cues, reflecting pathway sensitivity to microenvironmental context [10].

Crosstalk Between Hippo Signaling and Apoptosis Pathways

Mammalian Sterile 20-Like Kinase 1/2 inhibition by XMU-MP-1 exerts anti-apoptotic effects through Yes-Associated Protein-dependent and -independent mechanisms. In cardiomyocytes exposed to oxidative stress, XMU-MP-1 (3 μM) reduced Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling positivity by 60% and suppressed Caspase 3 activation by inhibiting Mammalian Sterile 20-Like Kinase 1/2–mediated pro-apoptotic signaling [1] [8]. This occurs via Yes-Associated Protein-induced transcription of anti-apoptotic genes (Baculoviral Inhibitor of Apoptosis Repeat-Containing 5, B-cell Lymphoma Extra Large) and direct disruption of Mammalian Sterile 20-Like Kinase 1/2’s kinase activity, which otherwise phosphorylates and activates pro-apoptotic factors like Forkhead Box O3 [8] [10]. However, in human hair follicle keratinocytes, XMU-MP-1 unexpectedly induced cell cycle arrest by inhibiting Aurora Kinase B (an off-target effect), reducing phospho-Histone H3⁺ mitotic cells and antagonizing paclitaxel-induced cytotoxicity [8]. This highlights tissue-specific outcomes: While XMU-MP-1 typically suppresses apoptosis in stress-exposed cells (e.g., post-ischemic cardiomyocytes), it may arrest proliferation in homeostatic contexts due to kinase promiscuity [8] [10].

Adenosine Triphosphate-Competitive Binding Dynamics and Kinase Selectivity Profiling

Although designed as a Mammalian Sterile 20-Like Kinase 1/2 inhibitor, XMU-MP-1 exhibits moderate selectivity and interacts with multiple kinases. In vitro KINOMEscan profiling revealed that at 1 μM, XMU-MP-1 inhibits 21 additional kinases beyond Mammalian Sterile 20-Like Kinase 1/2, including Tao Kinase 1 (67% inhibition), Janus Kinase 1 (72%), and Aurora Kinase A/B (89%) [8] [9]. Its adenosine triphosphate-competitive nature enables broad kinase engagement, as molecular modeling shows the 7-azaindole moiety facilitating hinge-region binding in diverse adenosine triphosphate pockets [8] [10]. Homology models comparing XMU-MP-1 and TRULI (a selective Large Tumor Suppressor Kinase 1/2 inhibitor) illustrate divergent binding: TRULI occupies a deeper hydrophobic region in Large Tumor Suppressor Kinase 1/2, while XMU-MP-1’s benzenesulfonamide group favors Mammalian Sterile 20-Like Kinase 1/2’s solvent-exposed front pocket [10]. This explains XMU-MP-1’s weaker activity against Large Tumor Suppressor Kinase 1/2 (half-maximal inhibitory concentration >1 μM) and its downstream effects—unlike TRULI, XMU-MP-1 does not robustly induce proliferation in postmitotic mammalian tissues like the inner ear [10].

Table 2: Kinase Inhibition Profile of XMU-MP-1

Kinase Target% Inhibition at 1 μMFunctional Consequence
Mammalian Sterile 20-Like Kinase 295%Hippo pathway inactivation
Aurora Kinase A89%Mitotic arrest in keratinocytes
Tao Kinase 167%Altered cytoskeletal signaling
Janus Kinase 172%Modulated inflammatory responses
Rapidly Accelerated Fibrosarcoma22%Minimal impact on MAPK pathways

The compound’s limited selectivity necessitates cautious interpretation of phenotypic data, as effects may stem from off-target kinase modulation rather than exclusive Hippo pathway inhibition [8] [9]. For instance, its anti-apoptotic actions in cardiomyocytes likely reflect Mammalian Sterile 20-Like Kinase 1/2 blockade, whereas growth arrest in hair follicles arises from Aurora Kinase inhibition [8]. Future derivatives should optimize the pyrimidothienodiazepine scaffold to enhance Mammalian Sterile 20-Like Kinase 1/2 specificity.

Properties

CAS Number

2061980-01-4; 53267-01-9

Product Name

Xmu-MP-1

IUPAC Name

4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide

Molecular Formula

C17H16N6O3S2

Molecular Weight

416.47

InChI

InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21)

InChI Key

YRDHKIFCGOZTGD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.